2-(2-Methoxy-5-methylphenyl)azetidine
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Overview
Description
2-(2-Methoxy-5-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, where the imine and alkene react to form the azetidine ring. The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods
Industrial production of azetidines, including 2-(2-Methoxy-5-methylphenyl)azetidine, may involve large-scale photochemical reactors to facilitate the [2 + 2] cycloaddition reaction. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as chromatography and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the azetidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of this compound .
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Methoxy-5-methylphenyl)azetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound without the methoxy and methyl groups.
2-Phenylazetidine: A similar compound with a phenyl group attached to the azetidine ring.
2-(2-Methoxyphenyl)azetidine: A compound with only the methoxy group attached to the phenyl ring.
The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which impart distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-11(13-2)9(7-8)10-5-6-12-10/h3-4,7,10,12H,5-6H2,1-2H3 |
InChI Key |
DYDOXERZYQHHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2CCN2 |
Origin of Product |
United States |
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